

A Comprehensive Technical Guide to 4-(Diethoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Diethoxymethyl)benzaldehyde

Cat. No.: B1630343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(diethoxymethyl)benzaldehyde**, a versatile intermediate in organic synthesis. It covers its chemical properties, synthesis, and applications, with a focus on its role as a key building block in the development of pharmaceuticals and other specialty chemicals.

Chemical Identity and Properties

The IUPAC name for the compound is **4-(diethoxymethyl)benzaldehyde**^[1]. It is also commonly known by synonyms such as Terephthalaldehyde mono(diethyl acetal), Terephthalaldehyde diethyl acetal, and Terephthalaldehyde monodiethyl acetal^{[1][2][3]}. This compound is a derivative of benzaldehyde, where one of the aldehyde groups of terephthalaldehyde is protected as a diethyl acetal. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions on other parts of the molecule^[4].

Table 1: Physicochemical Properties of **4-(Diethoxymethyl)benzaldehyde**

Property	Value	Source(s)
IUPAC Name	4-(diethoxymethyl)benzaldehyde	[1]
CAS Number	81172-89-6	[1][5]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1][4][5]
Molecular Weight	208.25 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	[2][4][5]
Purity	Typically 97%	[3]
Density	1.047 g/mL at 25 °C	[6]
Boiling Point	89-93 °C at 7 mmHg	[2]
Refractive Index	n _{20/D} 1.506	[2]
Solubility	Soluble in organic solvents like alcohol, chlorinated solvents, and toluene. Decomposes in water.	[5]

Experimental Protocols

Detailed methodologies for the synthesis and further reactions of **4-(diethoxymethyl)benzaldehyde** are crucial for its application in research and development.

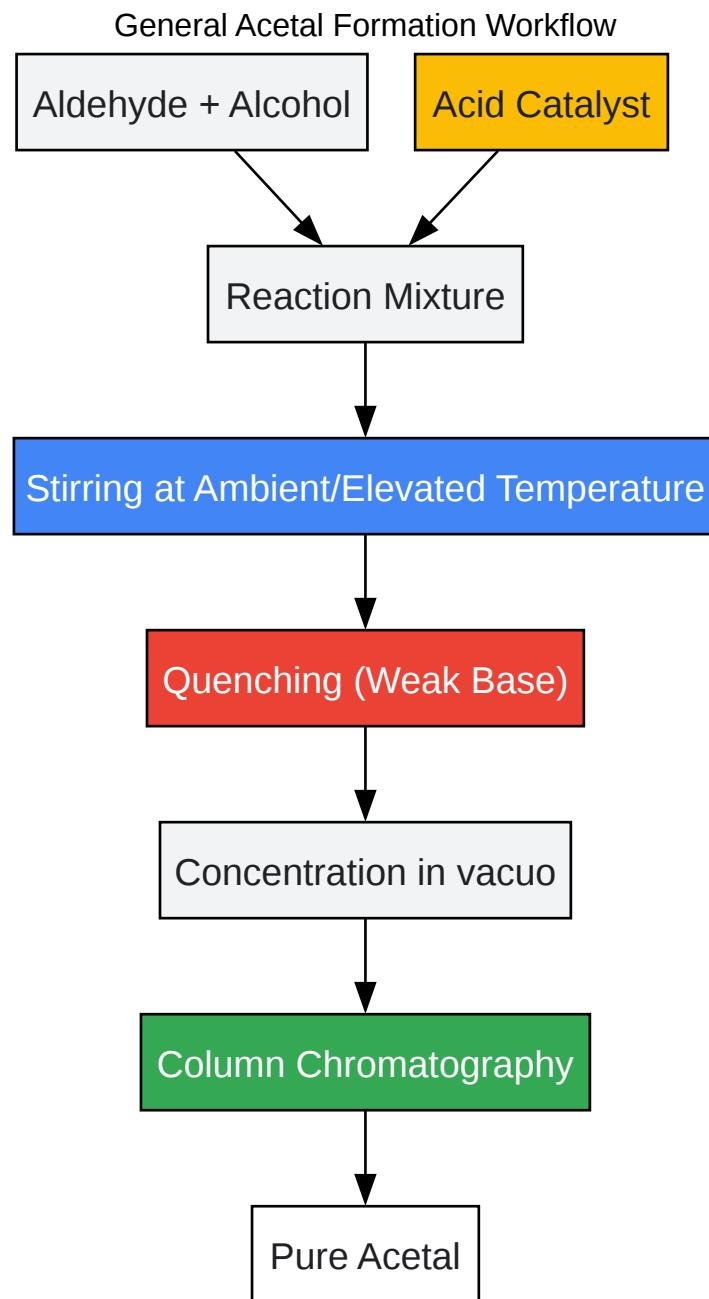
The formation of an acetal is a common strategy to protect aldehyde functional groups. The following protocol describes a general method for the acid-catalyzed acetalization of an aldehyde, which can be adapted for the synthesis of **4-(diethoxymethyl)benzaldehyde** from terephthalaldehyde.

Protocol:

- A mixture of the aldehyde (1 equivalent) and a catalytic amount of an acid (e.g., hydrochloric acid, p-toluenesulfonic acid) is prepared in an excess of the corresponding alcohol (in this

case, ethanol).

- The reaction mixture is stirred at a specified temperature (ranging from ambient to elevated temperatures) for a period of time, typically from 30 minutes to several hours, until the reaction is complete, which can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC)[7].
- Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate, to neutralize the acid catalyst[7].
- The mixture is then concentrated under reduced pressure to remove the excess alcohol.
- The crude product is purified, typically by column chromatography on silica gel, to yield the pure acetal[7].

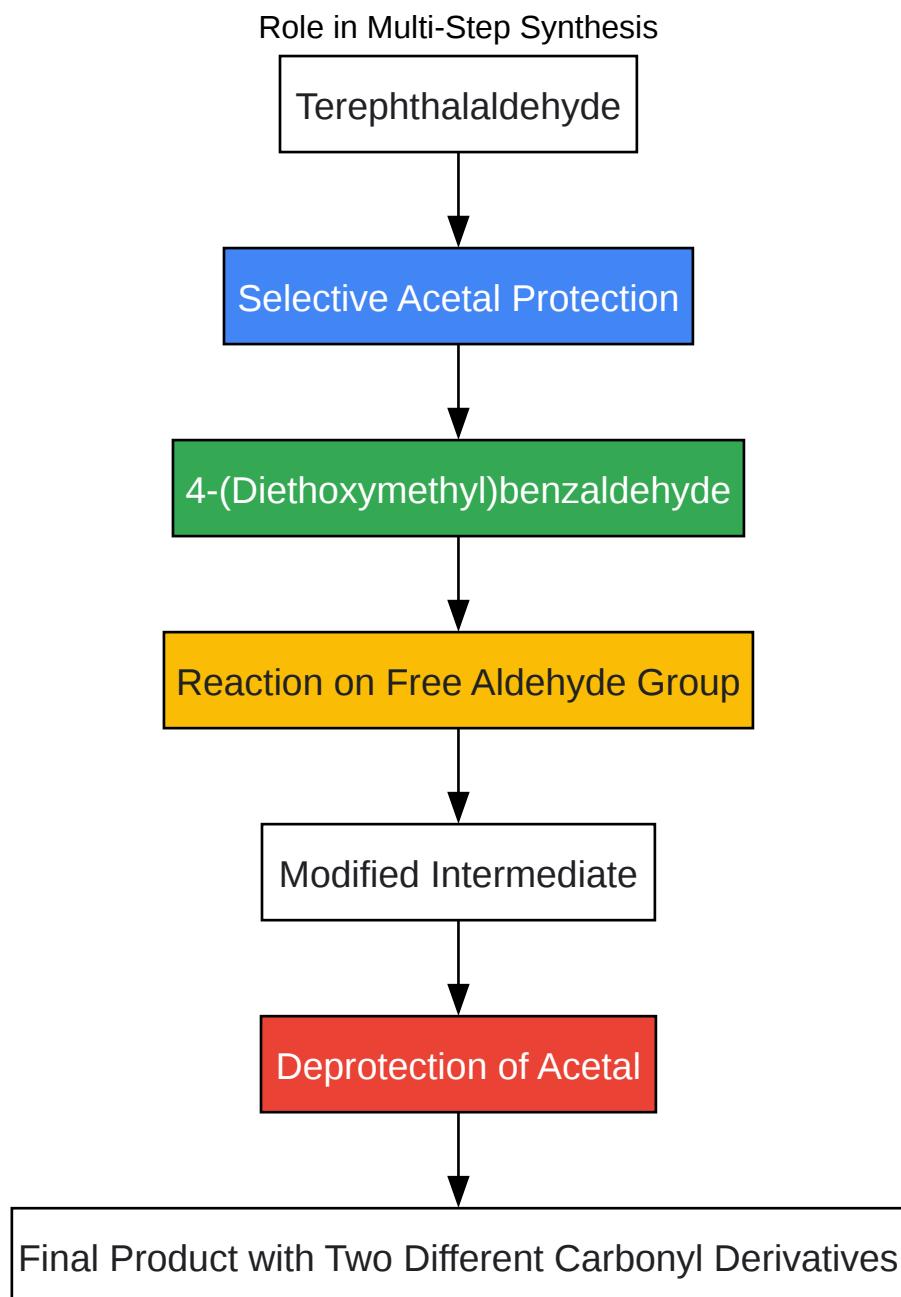

4-(Diethoxymethyl)benzaldehyde can be selectively reduced to the corresponding alcohol, 4-(diethoxymethyl)benzyl alcohol, which is another valuable intermediate[2][3][4][8].

Protocol:

- To a solution of **4-(diethoxymethyl)benzaldehyde** (terephthalaldehyde mono(diethyl acetal)) (9.6 mmol) in methanol (35 ml), sodium borohydride (28.8 mmol) is added while cooling the reaction mixture[8].
- The reaction is allowed to proceed at room temperature for 5 minutes[8].
- The reaction is then quenched with the addition of water (50 ml)[8].
- The product is extracted from the aqueous mixture with ethyl acetate (2 x 50 ml)[8].
- The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate[8].
- The solvent is removed in vacuo to yield 4-(diethoxymethyl)benzyl alcohol as a colorless oil (90% yield)[8].

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships involving **4-(diethoxymethyl)benzaldehyde**.


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of acetals from aldehydes.

Synthesis of 4-(Diethoxymethyl)benzyl Alcohol

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the reduction of **4-(diethoxymethyl)benzaldehyde**.

Caption: Logical relationship illustrating the utility of **4-(diethoxymethyl)benzaldehyde**.

Applications in Synthesis

4-(Diethoxymethyl)benzaldehyde is a valuable building block in organic synthesis, primarily due to the presence of both a reactive aldehyde group and a protected aldehyde in the form of a stable diethyl acetal^[4]. This dual functionality allows for selective chemical transformations.

- Pharmaceutical and Agrochemical Synthesis: It serves as a precursor in the synthesis of more complex molecules that are of interest in the pharmaceutical and agrochemical industries[4][5]. The ability to unmask the second aldehyde group at a later stage in a synthetic route is a significant advantage.
- Intermediate for Specialty Chemicals: The compound is used to produce other intermediates, such as 4-(diethoxymethyl)benzyl alcohol, which can then be further elaborated into a variety of end products[4].
- Fragrance Industry: Due to its structural similarity to other benzaldehyde derivatives, it finds some use in the fragrance industry to impart sweet, floral scents[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Diethoxymethyl)benzaldehyde | C12H16O3 | CID 595993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Diethoxymethyl)benzaldehyde - Protheragen [protheragen.ai]
- 3. 4-(二乙氧基甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbino.com]
- 5. Page loading... [guidechem.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(Diethoxymethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630343#4-diethoxymethyl-benzaldehyde-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com